molecular formula C15H19NO4 B6248627 rel-(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 2381126-10-7

rel-(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B6248627
CAS No.: 2381126-10-7
M. Wt: 277.3
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Description

rel-(1R)-1-{[(tert-Butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral bicyclic compound featuring a fused indene core with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid substituent at the 1-position (Figure 1). This structure confers rigidity and stereochemical complexity, making it a valuable intermediate in pharmaceutical synthesis. The Boc group enhances solubility and stability during synthetic workflows, while the carboxylic acid moiety allows for further functionalization, such as amide bond formation .

Properties

CAS No.

2381126-10-7

Molecular Formula

C15H19NO4

Molecular Weight

277.3

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol
  • Stereochemistry : The rel-(1R) configuration indicates relative stereochemistry at the 1-position, critical for interactions in chiral environments.
  • Applications : Primarily used as a building block in medicinal chemistry for constructing peptidomimetics or kinase inhibitors .

Comparison with Structurally Similar Compounds

Positional Isomers

rel-(1R)-1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-4-carboxylic Acid

  • Molecular Formula: C₁₅H₁₉NO₄
  • Key Differences : The carboxylic acid group at the 4-position alters electronic distribution and hydrogen-bonding capacity compared to the 1-position isomer. This positional change may reduce solubility in polar solvents due to decreased dipole moment .

Indene Derivatives with Varied Substituents

N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641)

  • Molecular Formula : C₁₆H₁₆ClN₃O₃S
  • Molecular Weight : 365.83 g/mol
  • Key Differences: Replaces the Boc-amino and carboxylic acid with a sulfonamide and chlorophenyl group.
  • Pharmacology : Demonstrated anticancer activity in Phase I trials but caused dose-limiting methemoglobinemia due to sulfonamide-mediated oxidation of hemoglobin .

Cyclohexane-Based Analogues

rel-(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Key Differences: A six-membered cyclohexane ring replaces the fused indene system. The trans-configuration of the Boc-amino and carboxylic acid groups enhances conformational flexibility, making it suitable for peptide backbone modifications .

Bicyclic Azabicyclo Compounds

rel-(1R,5S,6s)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid

  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight : 235.26 g/mol
  • Key Differences : Incorporates a bridgehead nitrogen in a bicyclic framework, improving metabolic stability and blood-brain barrier penetration. Used in central nervous system (CNS) drug discovery .

Heterocyclic Analogues

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)

  • Molecular Formula : C₃₂H₃₄N₄O₅
  • Molecular Weight : 554.64 g/mol
  • Key Differences: A pyrrole ring with dual indole substituents and a Boc-amino group. Exhibits π-π stacking interactions, making it suitable for kinase inhibition studies .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
rel-(1R)-1-{[(tert-Butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid C₁₅H₁₉NO₄ 277.32 Indene core, Boc-amino, carboxylic acid Pharmaceutical intermediate
rel-(1R)-1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-4-carboxylic acid C₁₅H₁₉NO₄ 277.32 Positional isomer (carboxylic acid at C4) Altered solubility/reactivity
LY186641 C₁₆H₁₆ClN₃O₃S 365.83 Sulfonamide, chlorophenyl substituent Anticancer agent (Phase I trial)
rel-(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ 243.30 Cyclohexane ring, trans substituents Peptide synthesis
rel-(1R,5S,6s)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₇NO₄ 235.26 Bicyclic azabicyclo, bridgehead nitrogen CNS drug candidate

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